3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol is a chemical compound with the molecular formula C14H26O2. It is a derivative of acetylene glycol and is known for its amphiphilic characteristics, making it useful in various industrial applications .
Preparation Methods
The synthesis of 3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol typically involves the reaction of acetylene with appropriate alcohols under controlled conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and wetting agent in various chemical processes.
Biology: Its amphiphilic nature makes it useful in biological studies involving membrane interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the manufacture of paints, coatings, adhesives, and defoamers.
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol involves its interaction with hydrophobic and hydrophilic environments due to its amphiphilic nature. This allows it to reduce surface tension and act as a wetting agent. In biological systems, it can interact with cell membranes, potentially altering their properties and facilitating the delivery of other molecules .
Comparison with Similar Compounds
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol is unique due to its specific structure and properties. Similar compounds include:
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another acetylene glycol derivative with similar amphiphilic properties.
3,6-Dimethyl-4-octyne-3,6-diol: A related compound used in similar applications.
3,5-Dimethyl-1-hexyn-3-ol: Another similar compound with different chain length and properties.
These compounds share similar applications but differ in their specific chemical structures and properties, making each unique in its own right.
Properties
CAS No. |
64577-38-4 |
---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
3,4,7,8-tetramethyldec-5-yne-3,4,7,8-tetrol |
InChI |
InChI=1S/C14H26O4/c1-7-11(3,15)13(5,17)9-10-14(6,18)12(4,16)8-2/h15-18H,7-8H2,1-6H3 |
InChI Key |
ZTFFZLCOJRBNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)(C#CC(C)(C(C)(CC)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.